

SU11752 stock preparation and storage conditions

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Compound Focus: **SU-11752**

Cat. No.: S548525

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Chemical Properties & Handling

Table 1: SU11752 Basic Information and Storage

Property	Detail
CAS Number	688036-19-3 [1] [2]
Molecular Formula	C ₂₆ H ₂₇ N ₃ O ₅ S [1] [2]
Molecular Weight	493.57 g/mol [1] [2]
Storage (Powder)	-20°C for 3 years [1]
Storage (Solution)	-80°C for 1 year [1]
Solubility	Information not available in search results

SU11752 is classified as **Acute Toxicity (Category 4)** and is **very toxic to aquatic life** [2]. Key safety precautions include:

- Personal Protection:** Wear safety goggles, protective gloves, and impervious clothing. Use in a well-ventilated area [2].

- **Hygiene:** Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [2].
- **Environmental:** Avoid release into the environment. Collect spillage and dispose of contents to an approved waste disposal plant [2].

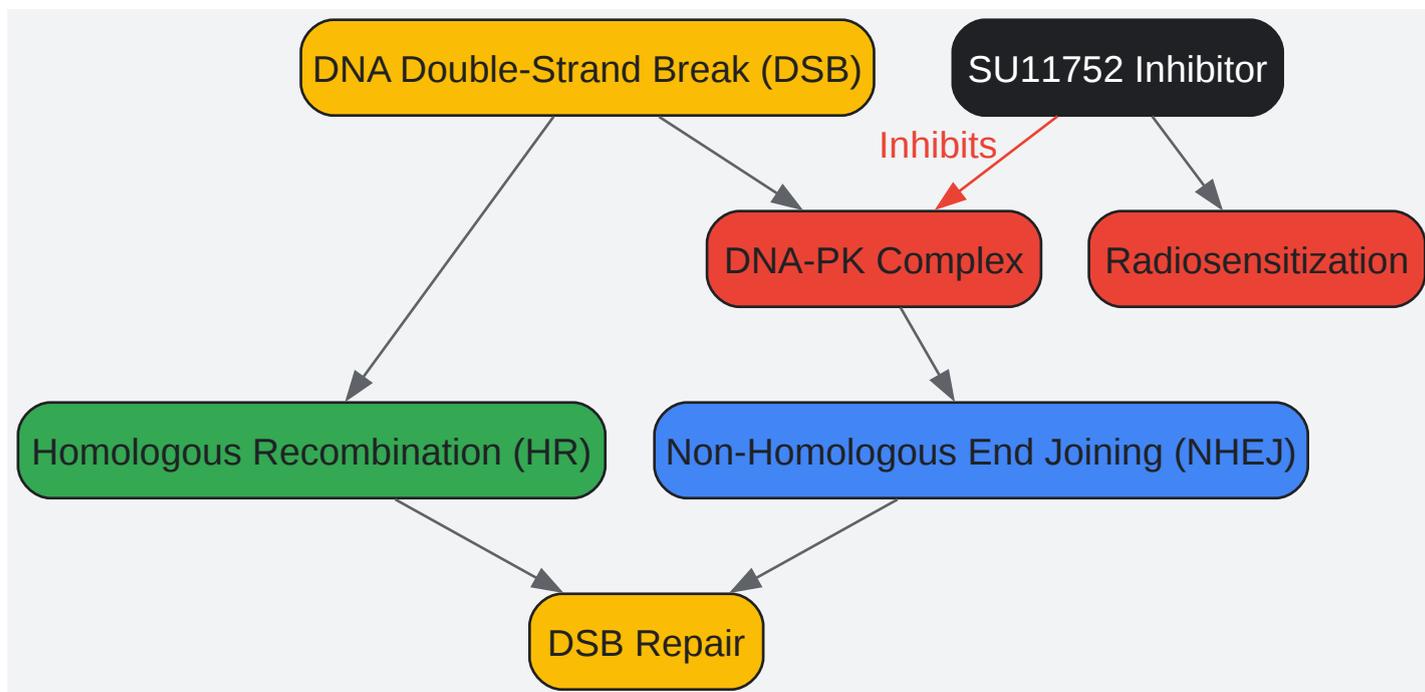
Biological Activity and Experimental Evidence

SU11752 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [3].

Table 2: SU11752 Bioactivity Profile

Assay / Parameter	Result / Observation
DNA-PK Inhibition (IC ₅₀)	0.13 μ M [1]
p110 γ Inhibition (IC ₅₀)	1.1 μ M (showing selectivity over PI3K) [1]
Mechanism of Action	Competes with ATP for binding to DNA-PK [3]
Cellular Effect	Inhibits DNA double-strand break (DSB) repair [1] [3]
Ionizing Radiation Sensitization	Five-fold increase in cell sensitivity [1] [3]
Selectivity	Normal cell cycle progression and no inhibition of ATM kinase at DNA-repair inhibitory concentrations [1] [3]

The following diagram illustrates how SU11752 specifically targets the DNA-PK-dependent repair pathway within the broader DNA Damage Response (DDR) network [4] [3].



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Diagram 1: SU11752 mechanism for radiation sensitization.

Application Notes & Missing Information

A significant gap exists in the publicly available literature regarding detailed, peer-reviewed protocols for SU11752 stock solution preparation. The information below combines general lab practices with the specific data points found.

- **Solvent Guidance:** While not explicitly stated for SU11752, DMSO is the standard solvent for small molecule inhibitors. You will need to determine the optimal stock concentration empirically.
- **In Vivo Formulation Calculator:** The supplier's website features a calculator for preparing in vivo formulations. An example based on their template for a 2 mg/mL working solution uses a mixture of **50 µL DMSO, 300 µL PEG 300, 50 µL Tween 80, and 600 µL saline** [1]. **Important:** This is a generic example and not a validated protocol for SU11752.
- **Positive Control:** In experiments, SU11752 has been used at concentrations that effectively inhibit DNA-PK (low micromolar range) without affecting the related ATM kinase, demonstrating its selectivity [3].

Suggested Workflow for Protocol Development

Due to the lack of explicit protocols, here is a recommended workflow to establish your own:

- **Stock Solution Preparation:** Dissolve SU11752 powder in anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM). Aliquot and store at -80°C.
- **Dose-Response Curves:** Treat cells with a range of SU11752 concentrations (e.g., 0.1 µM to 10 µM) for 1-2 hours prior to irradiation.
- **Functional Validation:** Use a clonogenic survival assay to confirm radiosensitization. Analyze DNA repair inhibition by monitoring the persistence of γH2AX foci [5] via immunofluorescence at various time points post-irradiation.

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References

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